Imaradenant (AZD4635): A Technical Guide to its Discovery and Development
Imaradenant (AZD4635): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), developed as a potential immuno-oncology therapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of Imaradenant. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on this targeted immunotherapy.
Introduction: The Adenosine Pathway in Immuno-Oncology
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressant. Adenosine, generated from the hydrolysis of ATP by ectonucleotidases CD39 and CD73, signals through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A receptor is highly expressed on various immune cells, including T cells and natural killer (NK) cells. Activation of the A2A receptor by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses anti-tumor immune responses, allowing cancer cells to evade immune surveillance. Therefore, blocking the A2A receptor has emerged as a promising strategy in cancer immunotherapy to restore and enhance the anti-tumor activity of immune cells.
Discovery of Imaradenant (AZD4635)
Imaradenant was discovered by Heptares Therapeutics (now Sosei Heptares) using their proprietary structure-based drug design (SBDD) platform. The discovery process focused on identifying potent and selective small molecule antagonists for the A2A receptor.
Lead Identification and Optimization
The discovery of Imaradenant originated from a virtual screening strategy that identified a 1,3,5-triazine derivative series as A2A receptor antagonists. Further exploration led to the investigation of the isomeric 1,2,4-triazine scaffold. The initial hit, 5,6-diphenyl-1,2,4-triazin-3-amine, demonstrated modest affinity for the A2A receptor.[1]
Subsequent medicinal chemistry efforts, guided by X-ray crystallography of lead compounds bound to a stabilized A2A receptor (StaR®), enabled the optimization of the 1,2,4-triazine series. The structure-activity relationship (SAR) studies focused on substitutions on the phenyl rings of the lead compound to enhance potency, selectivity, and pharmacokinetic properties. This SBDD approach allowed for the rational design of molecules that fit deeply into the orthosteric binding pocket of the A2A receptor, leading to the identification of Imaradenant (HTL-1071), which exhibited a highly attractive preclinical profile.[1][2] In 2015, AstraZeneca licensed the exclusive global rights for the development and commercialization of Imaradenant.
Mechanism of Action
Imaradenant is a potent and selective competitive antagonist of the human adenosine A2A receptor.[3] By binding to the A2A receptor on immune cells, Imaradenant blocks the binding of extracellular adenosine, thereby preventing the downstream signaling cascade that leads to immunosuppression. This blockade results in the restoration of T-cell proliferation and activation, leading to an enhanced anti-tumor immune response.[4]
Quantitative Data
Table 1: In Vitro Pharmacology of Imaradenant
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| A2A Receptor | Human | 1.7 nM | Radioligand Binding | |
| Selectivity (Ki) | ||||
| A1 Receptor | Human | 160 nM | Radioligand Binding | |
| A2B Receptor | Human | 64 nM | Radioligand Binding | |
| A3 Receptor | Human | >10,000 nM | Radioligand Binding | |
| Functional Potency (IC50) | ||||
| cAMP Inhibition (0.1 µM Adenosine) | Human | 0.79 nM | cAMP Assay | |
| cAMP Inhibition (1 µM Adenosine) | Human | 12.3 nM | cAMP Assay | |
| cAMP Inhibition (10 µM Adenosine) | Human | 155 nM | cAMP Assay | |
| cAMP Inhibition (100 µM Adenosine) | Human | 2,690 nM | cAMP Assay |
Table 2: Human Pharmacokinetics of Imaradenant (Single Dose)
| Dose | Tmax (median, hours) | t1/2 (mean, hours) |
| 50 mg | 1.08 | 16.3 |
| 75 mg | 2.00 | 18.3 |
Data from a Phase I study in Japanese patients with advanced solid malignancies.
Table 3: Human Pharmacokinetics of Imaradenant (Multiple Doses)
| Dose | Geometric Mean Accumulation Ratio (Cmax) | Geometric Mean Accumulation Ratio (AUC0-24) |
| 50 mg QD | 1.3 | 1.4 |
| 75 mg QD | 1.4 | 1.5 |
Data from a Phase I study in Japanese patients with advanced solid malignancies.
Experimental Protocols
Radioligand Binding Assay
A competitive radioligand binding assay was utilized to determine the binding affinity of Imaradenant for the human A2A, A1, A2B, and A3 adenosine receptors.
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Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human adenosine receptor subtype.
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Radioligand: [3H]ZM241385 (a selective A2A antagonist radioligand).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 5 mM MgCl2, and 0.1% BSA.
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Procedure:
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Incubate receptor membranes with a fixed concentration of [3H]ZM241385 and varying concentrations of Imaradenant.
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Incubate at room temperature for 90 minutes to reach equilibrium.
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Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
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Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Quantify the amount of bound radioactivity using liquid scintillation counting.
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Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
The functional potency of Imaradenant was assessed by its ability to inhibit adenosine-induced cAMP production in a cell-based assay.
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Cell Line: CHO cells stably expressing the human A2A receptor.
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Stimulant: Adenosine at various concentrations (0.1, 1, 10, and 100 µM).
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Procedure:
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Pre-incubate the cells with varying concentrations of Imaradenant.
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Stimulate the cells with a fixed concentration of adenosine in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
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Incubate for 30 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaLISA).
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Data Analysis: Determine the IC50 value for the inhibition of adenosine-stimulated cAMP production at each adenosine concentration.
In Vivo Syngeneic Mouse Tumor Models
The anti-tumor efficacy of Imaradenant was evaluated in several syngeneic mouse tumor models.
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Animal Models: C57BL/6 mice.
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Tumor Cell Lines:
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B16F10-OVA (melanoma)
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MC38 (colon adenocarcinoma)
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MCA205 (fibrosarcoma)
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Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.
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Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. Imaradenant was administered orally, typically at a dose of 50 mg/kg twice daily.
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Endpoints:
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Tumor growth inhibition (TGI) was monitored by measuring tumor volume over time.
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Survival analysis.
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Immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.
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Visualizations
